molecular formula C12H15I B8700088 1-Iodo-2-cyclohexylbenzene CAS No. 105902-45-2

1-Iodo-2-cyclohexylbenzene

Cat. No.: B8700088
CAS No.: 105902-45-2
M. Wt: 286.15 g/mol
InChI Key: NZXSFKOXWWTJCT-UHFFFAOYSA-N
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Description

1-Iodo-2-cyclohexylbenzene (C₁₂H₁₅I) is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 1 and a cyclohexyl group at position 2. The cyclohexyl moiety introduces significant steric bulk and electron-donating effects due to its alkyl nature. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a leaving group. Its reactivity and physical properties are influenced by the interplay of electronic and steric factors from the substituents.

Properties

CAS No.

105902-45-2

Molecular Formula

C12H15I

Molecular Weight

286.15 g/mol

IUPAC Name

1-cyclohexyl-2-iodobenzene

InChI

InChI=1S/C12H15I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

NZXSFKOXWWTJCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Iodo-2-cyclohexylbenzene with key analogs, focusing on molecular properties, substituent effects, and reactivity.

Substituent Effects and Reactivity

Compound Molecular Formula Molecular Weight Substituent Type Key Reactivity/Properties
1-Iodo-2-cyclohexylbenzene C₁₂H₁₅I ~274.16 Bulky alkyl (cyclohexyl) Electron-donating, steric hindrance slows nucleophilic substitution; stabilizes adjacent carbocations.
1-Iodo-2-methylbenzene C₇H₇I 218.037 Alkyl (methyl) Moderate electron-donating effect; less steric hindrance enables faster substitution than cyclohexyl.
1-Chloro-2-iodobenzene C₆H₄ClI 218.45 Halogens (Cl, I) Chloro is electron-withdrawing (meta-directing); iodine acts as a leaving group.
1-Iodo-2-nitrobenzene C₆H₄INO₂ 249.01 Nitro (electron-withdrawing) Strong meta-directing effects; nitro group deactivates the ring, reducing electrophilic substitution.
1-Iodo-4-methoxy-2-nitrobenzene C₇H₅INO₃ 293.03 Methoxy (electron-donating), nitro Competing directing effects: methoxy (ortho/para-directing) vs. nitro (meta-directing).
Key Observations:
  • Electronic Effects : Electron-donating substituents (cyclohexyl, methyl) activate the ring toward electrophilic substitution, whereas electron-withdrawing groups (nitro, chloro) deactivate it .
  • Leaving Group Ability : Iodine’s leaving group propensity is enhanced by electron-withdrawing substituents (e.g., nitro in 1-Iodo-2-nitrobenzene) but hindered by steric bulk (cyclohexyl) .

Physical Properties

  • Molecular Weight : Cyclohexyl substitution increases molecular weight (~274.16) compared to smaller analogs (e.g., 218.037 for 1-Iodo-2-methylbenzene) .
  • Solubility : Bulky substituents like cyclohexyl reduce solubility in polar solvents compared to methyl or halogenated analogs.
  • Melting/Boiling Points : Steric hindrance from cyclohexyl may lower melting points due to disrupted crystal packing, though direct data is unavailable.

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